Tetraglyceryl monooleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraglyceryl monooleate can be synthesized via esterification methods. One common approach involves the reaction of self-made sodium oleate with 3-chloro-1,2-propanediol in the presence of tetrabutylammonium bromide as a catalyst and toluene as a solvent . The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours .
Industrial Production Methods
Industrial production of this compound typically involves the partial glycerolysis of vegetable oil that consists mainly of triglycerides of oleic acid or the esterification of glycerol with oleic acid of vegetable or animal origin . The process may include the use of molecular distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Tetraglyceryl monooleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield peroxides, while reduction can produce glycerol and oleic acid.
Scientific Research Applications
Tetraglyceryl monooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It serves as a component in the preparation of biological emulsions and gels.
Mechanism of Action
The mechanism of action of tetraglyceryl monooleate involves its ability to self-assemble in water to form various liquid crystal structures. These structures can encapsulate and release active ingredients in a controlled manner . The molecular targets and pathways involved include interactions with cell membranes and specific receptors that facilitate the uptake and release of encapsulated substances .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monooleate: Similar in structure but with fewer glycerol units.
Decaglyceryl monooleate: Contains more glycerol units, leading to different physical properties.
Uniqueness
Tetraglyceryl monooleate is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier and surfactant. Its ability to form stable nanostructures also sets it apart from other similar compounds .
Properties
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAFUFWXUJDDR-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33940-98-6 | |
Record name | Oleic acid, monoester with triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYGLYCERYL-3 OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRQ165498B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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